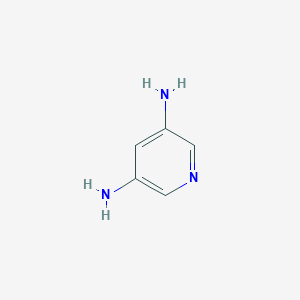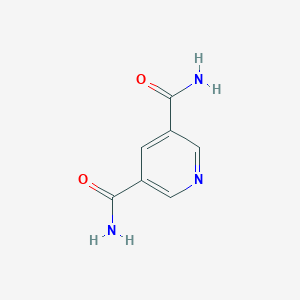![molecular formula C25H37NO6 B152864 Diethyl 2-acetamido-2-[2-(4-octylphenyl)-2-oxoethyl]propanedioate CAS No. 268557-49-9](/img/structure/B152864.png)
Diethyl 2-acetamido-2-[2-(4-octylphenyl)-2-oxoethyl]propanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "Diethyl 2-acetamido-2-[2-(4-octylphenyl)-2-oxoethyl]propanedioate" is a chemical entity that appears to be related to various research areas, including pharmacology and organic synthesis. While the provided papers do not directly discuss this compound, they do provide insights into structurally related compounds and their synthesis, properties, and applications.
Synthesis Analysis
Paper discusses the synthesis of a series of diethyl α-acetamido, α-alkylmalonates, which are structurally related to the compound . These compounds were synthesized starting with diethyl malonate and achieved overall yields ranging from 49-90%. The synthesis involved three steps and the structures were confirmed by spectral data and X-ray crystallography for two of the compounds. Similarly, paper describes the synthesis of a key intermediate structurally similar to the compound of interest, which is used in the production of the immunomodulatory agent FTY720 (fingolimod). This synthesis was achieved via Michael addition, which is a common method for constructing carbon-carbon bonds in organic chemistry.
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed in paper , where the X-ray crystal structure of the chiral monoethyl ester of α-acetamidomalonic acid was studied. This provides a precedent for the type of structural analysis that could be applied to "Diethyl 2-acetamido-2-[2-(4-octylphenyl)-2-oxoethyl]propanedioate" to determine its stereochemistry and conformation.
Chemical Reactions Analysis
Paper explores the reactivity of diethyl 2-acetamido-6-bromoazulene-1,3-dicarboxylate with anionoid reagents, which is relevant to understanding the chemical reactions that the compound might undergo. The bromine atom in the molecule was found to be reactive, allowing for the synthesis of various substituted azulene derivatives through nucleophilic substitution reactions. This indicates that the compound of interest may also participate in similar substitution reactions due to the presence of a reactive bromine atom.
Physical and Chemical Properties Analysis
Although the papers do not directly discuss the physical and chemical properties of "Diethyl 2-acetamido-2-[2-(4-octylphenyl)-2-oxoethyl]propanedioate," they do provide information on related compounds. For instance, paper examines the anticonvulsant properties of 2,2-diethyl 1,3-propanediol, suggesting that the compound of interest may also exhibit biological activity. The physical properties such as solubility, melting point, and boiling point can be inferred from similar compounds discussed in the papers.
Applications De Recherche Scientifique
Diethyl 2-acetamido-2-[2-(4-octylphenyl)-2-oxoethyl]propanedioate is a complex chemical compound with potential applications in various fields of scientific research. This document reviews current knowledge on its applications, specifically excluding any information related to drug use, dosages, or side effects.
Potential Therapeutic Applications
One significant area of research involves the exploration of derivatives similar to Diethyl 2-acetamido-2-[2-(4-octylphenyl)-2-oxoethyl]propanedioate for therapeutic uses, particularly in cancer therapy. Compounds like FTY720 (2-Amino-2-[2-(4-octylphenyl)]-1,3-propanediol hydrochloride) have been shown to exhibit potent immunosuppressive and antitumor efficacy in various cancer models. This suggests a potential pathway for the development of new cancer therapies using structurally similar compounds (Zhang et al., 2013).
Industrial and Environmental Applications
Research into the biotechnological production of chemicals from biomass has highlighted compounds with structural similarities to Diethyl 2-acetamido-2-[2-(4-octylphenyl)-2-oxoethyl]propanedioate. These studies underscore the compound's potential as a building block for the synthesis of biodegradable polymers and other green chemistry applications. The efficient microbial production of diols, such as 1,3-propanediol, from renewable sources, points towards a sustainable pathway for producing materials that are environmentally friendly (Gao, Ma, & Xu, 2011).
Chemical Synthesis and Polymer Research
The chemical structure of Diethyl 2-acetamido-2-[2-(4-octylphenyl)-2-oxoethyl]propanedioate suggests its utility in the synthesis of complex molecules and polymers. The exploration of aryloxy complexes and cyclometallated aryloxy alkylidene complexes of tungsten (VI) in olefin metathesis has demonstrated the potential of using such compounds in creating novel polymeric materials with specific properties. This area of research could lead to innovative materials for a variety of industrial applications (Lefebvre et al., 1995).
Safety And Hazards
This compound is classified under GHS08 (health hazard) with a signal word of "Danger" . Hazard statements include H360 (may damage fertility or the unborn child), H362 (may cause harm to breast-fed children), H373 (may cause damage to organs through prolonged or repeated exposure), and H351 (suspected of causing cancer) . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .
Orientations Futures
Propriétés
IUPAC Name |
diethyl 2-acetamido-2-[2-(4-octylphenyl)-2-oxoethyl]propanedioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H37NO6/c1-5-8-9-10-11-12-13-20-14-16-21(17-15-20)22(28)18-25(26-19(4)27,23(29)31-6-2)24(30)32-7-3/h14-17H,5-13,18H2,1-4H3,(H,26,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXWGCWKFKYSSLD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)C(=O)CC(C(=O)OCC)(C(=O)OCC)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H37NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 2-acetamido-2-[2-(4-octylphenyl)-2-oxoethyl]propanedioate | |
CAS RN |
268557-49-9 |
Source


|
| Record name | Diethyl 2-acetamido-2-[2-(4-octylphenyl)-2-oxo-ethyl] propanedioate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Potassium benzo[d][1,3]dioxol-5-yltrifluoroborate](/img/structure/B152783.png)
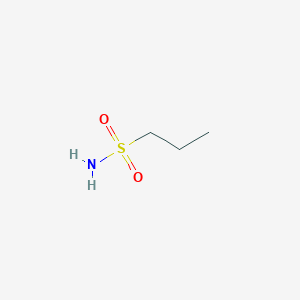

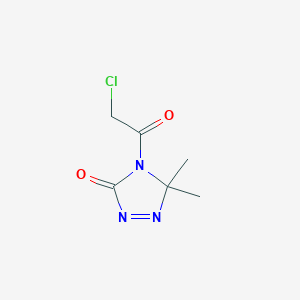
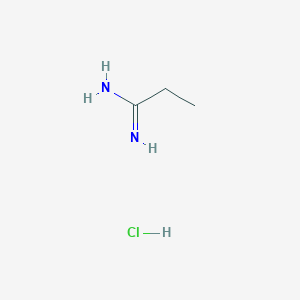
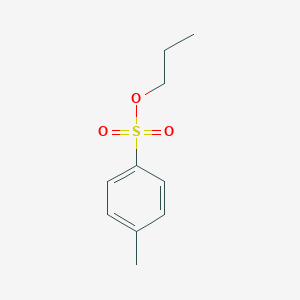
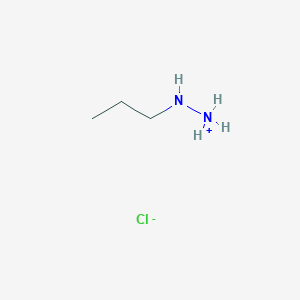
![Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2R-[1(2R*,3R*),2alpha,5beta]]-(9CI)](/img/structure/B152797.png)
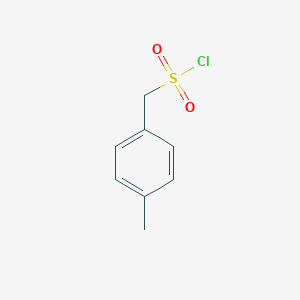

![Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxo-4-pentenyl)-2,5-dimethyl-, [2R-[1(2S*,3S*),2alpha,5beta]]- (](/img/structure/B152804.png)

